Product packaging for Delphinidin 3-O-sophoroside(Cat. No.:)

Delphinidin 3-O-sophoroside

Cat. No.: B1264699
M. Wt: 627.5 g/mol
InChI Key: UYLDMCQVSGIZMI-ROOKUYIKSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin 3-O-sophoroside is a sophoroside derivative of the anthocyanidin delphinidin, a prominent plant pigment belonging to the flavonoid class . With the molecular formula C 27 H 31 O 17 + , its structure features a delphinidin aglycone linked to a sophorose disaccharide . This compound is a key metabolite of interest in food and plant sciences, detected in sources such as blackcurrants, common peas, and various fruits . This compound exhibits significant and multifaceted bioactivities, making it a valuable tool for pharmacological and nutraceutical research. It demonstrates notable antibacterial efficacy, particularly against Gram-positive bacteria . Its strong antioxidant properties are a cornerstone of its research value; the delphinidin aglycone features a pyrogallol group on the B-ring, which is a critical structural determinant for potent free radical scavenging activity, protecting cells from oxidative damage . This antioxidant capacity underpins its potential to improve cardiovascular health by reducing oxidative stress and inflammation, thereby preventing cardiovascular diseases . Preclinical perspectives on delphinidin and its glycosides highlight their promising anticancer effects, which involve mechanisms such as inducing apoptosis and autophagy, suppressing cell migration, and inhibiting proliferation . Researchers can utilize this high-purity standard for various analytical applications. The compound can be separated and identified using Liquid Chromatography-Mass Spectrometry (LC-MS) for precise molecular weight and structural confirmation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection is an effective method for determining its content in different biological samples and studying its distribution and metabolism . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31O17+ B1264699 Delphinidin 3-O-sophoroside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H31O17+

Molecular Weight

627.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C27H30O17/c28-6-16-19(35)21(37)23(39)26(42-16)44-25-22(38)20(36)17(7-29)43-27(25)41-15-5-10-11(31)3-9(30)4-14(10)40-24(15)8-1-12(32)18(34)13(33)2-8/h1-5,16-17,19-23,25-29,35-39H,6-7H2,(H4-,30,31,32,33,34)/p+1/t16-,17-,19-,20-,21+,22+,23-,25-,26+,27-/m1/s1

InChI Key

UYLDMCQVSGIZMI-ROOKUYIKSA-O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Phytochemical Distribution of Delphinidin 3 O Sophoroside

Genetic Regulation

The biosynthesis of any delphinidin-based anthocyanin, including Delphinidin (B77816) 3-O-sophoroside, is fundamentally dependent on the presence and activity of a key enzyme: Flavonoid 3',5'-hydroxylase (F3'5'H) . nih.govmdpi.comjst.go.jp This enzyme is crucial as it hydroxylates the B-ring of flavonoid precursors at both the 3' and 5' positions, a necessary step to produce the delphinidin aglycone. nih.govmdpi.com Plants that lack a functional F3'5'H gene cannot produce delphinidin and therefore cannot accumulate delphinidin-based pigments. actahort.org

Once the delphinidin aglycone is synthesized, it undergoes glycosylation, a process where sugar molecules are attached. This step is critical for the stability and solubility of the anthocyanin. oup.commdpi.com The formation of Delphinidin 3-O-sophoroside specifically involves a two-step glycosylation:

An initial glucose molecule is attached at the 3-position, typically by an enzyme known as UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT). frontiersin.org

A second glucose molecule is then transferred to the first glucose, a reaction catalyzed by a specific glucosyltransferase, such as an anthocyanidin 3-O-glucoside-2″-O-glucosyltransferase (3GGT). oup.com

The expression of these structural genes (F3'5'H, UFGT, 3GGT) is orchestrated by a group of transcription factors, primarily from the MYB, bHLH, and WD40 protein families, which often form a regulatory complex (MBW complex). frontiersin.orgnih.govfrontiersin.org The specific types and expression levels of these transcription factors dictate the timing, location, and amount of anthocyanin production. nih.gov

Gene / EnzymeFunction in BiosynthesisReference
Flavonoid 3',5'-hydroxylase (F3'5'H) Catalyzes the formation of the delphinidin precursor (dihydromyricetin) by adding hydroxyl groups to the B-ring of flavonoid intermediates. Known as the "blue gene." nih.govmdpi.comisaaa.org
Dihydroflavonol 4-reductase (DFR) Reduces dihydroflavonols to leucoanthocyanidins, a key step in the central anthocyanin pathway. frontiersin.org
Anthocyanidin synthase (ANS) / Leucoanthocyanidin dioxygenase (LDOX) Catalyzes the conversion of leucoanthocyanidins to colored anthocyanidins (e.g., delphinidin). frontiersin.orgnih.gov
UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT or 3GT) Transfers a glucose molecule to the 3-position of the delphinidin aglycone to form delphinidin 3-O-glucoside. This is the first glycosylation step. mdpi.comfrontiersin.org
Anthocyanidin 3-O-glucoside-2″-O-glucosyltransferase (3GGT) Transfers a second glucose molecule to the existing glucose at the 3-position, converting the 3-O-glucoside into a 3-O-sophoroside. oup.com

Environmental Factors

Environmental conditions play a significant role in modulating the genetic pathways responsible for anthocyanin biosynthesis, thereby affecting the accumulation of compounds like this compound.

Light: Light is one of the most critical environmental regulators of anthocyanin synthesis. jst.go.jp Exposure to light, particularly UV and blue light, can significantly enhance the expression of key biosynthetic genes, including F3'5'H, and the regulatory MYB transcription factors. frontiersin.orgresearchgate.netmdpi.com This upregulation leads to increased production and accumulation of anthocyanins as a protective mechanism against photo-oxidative damage. frontiersin.orgmdpi.com For instance, studies on pepper leaves showed that continuous blue light irradiation significantly increased the levels of delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside by inducing the expression of F3'5'H and other pathway genes. researchgate.net

Temperature: Temperature influences anthocyanin accumulation, often in interaction with light. jst.go.jp Low temperatures can promote the expression of anthocyanin biosynthesis genes and lead to enhanced pigment accumulation in many plants. jst.go.jpmdpi.com This response is considered an adaptation to cold stress. Conversely, high temperatures can inhibit the expression of these genes and lead to pigment degradation. frontiersin.org

Nutrient Availability: Nutrient stress, such as phosphorus or nitrogen limitation, can also induce anthocyanin accumulation. mdpi.com This is a known plant stress response, where the synthesis of carbon-rich secondary metabolites like anthocyanins is favored when growth is limited by the availability of other nutrients. mdpi.com

Biosynthesis and Enzymatic Transformations of Delphinidin 3 O Sophoroside

General Anthocyanin Biosynthetic Pathway Precursors

The journey to synthesizing delphinidin (B77816) 3-O-sophoroside begins with the general flavonoid biosynthetic pathway, which produces precursor molecules that are later modified to create a diverse array of compounds.

Role of Dihydrokaempferol (B1209521) and Flavonoid 3',5'-Hydroxylase (F3'5'H)

A critical precursor in this pathway is dihydrokaempferol. The fate of this molecule is a key determinant of the final anthocyanin produced. The enzyme Flavonoid 3',5'-Hydroxylase (F3'5'H) plays a pivotal role at this juncture. nih.govishs.org F3'5'H is a cytochrome P450-dependent monooxygenase that hydroxylates the B-ring of flavonoids at both the 3' and 5' positions. nih.gov Specifically, F3'5'H catalyzes the conversion of dihydrokaempferol into dihydromyricetin (B1665482). ishs.orggoogle.com This step is crucial because dihydromyricetin is the direct precursor for delphinidin-based anthocyanins, which are typically responsible for blue to purple hues in flowers and other plant tissues. ishs.orgnih.govgoogle.commdpi.com The presence and activity of F3'5'H are often the deciding factor in whether a plant can produce blue pigments. ishs.orggoogle.com In many plant species, the expression level of the F3'5'H gene correlates directly with the accumulation of delphinidin-derived anthocyanins. ishs.orgmdpi.com

PrecursorEnzymeProductSignificance
DihydrokaempferolFlavonoid 3',5'-Hydroxylase (F3'5'H)DihydromyricetinCommits the pathway to the synthesis of delphinidin-based anthocyanins. ishs.orggoogle.com

Involvement of Dihydroflavonol 4-reductase (DFR) and Anthocyanidin Synthase (ANS)

Following the production of dihydromyricetin, two more key enzymes come into play: Dihydroflavonol 4-reductase (DFR) and Anthocyanidin Synthase (ANS). DFR is the first enzyme committed to the biosynthesis of anthocyanins from dihydroflavonols. nih.govresearchgate.net It catalyzes the NADPH-dependent reduction of dihydroflavonols, such as dihydromyricetin, into their corresponding leucoanthocyanidins. nih.govtandfonline.comresearchgate.net In this case, dihydromyricetin is converted to leucodelphinidin. google.comtandfonline.com

Subsequently, Anthocyanidin Synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), acts on the colorless leucoanthocyanidins. nih.govtandfonline.com ANS is a 2-oxoglutarate iron-dependent oxygenase that catalyzes the oxidation of leucodelphinidin to form the colored anthocyanidin, delphinidin. google.comnih.gov This reaction is a critical step in the formation of the chromophore that gives anthocyanins their characteristic color.

SubstrateEnzymeProduct
DihydromyricetinDihydroflavonol 4-reductase (DFR)Leucodelphinidin
LeucodelphinidinAnthocyanidin Synthase (ANS)Delphinidin

Specific Glycosylation Steps Leading to Sophoroside Formation

Once delphinidin is synthesized, it undergoes glycosylation, a process where sugar moieties are attached. This modification increases the stability and solubility of the anthocyanidin and is essential for its accumulation in the plant cell vacuole. frontiersin.org The formation of the sophoroside moiety involves two specific glycosyltransferase enzymes.

UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) Activity

The initial glycosylation step is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT). frontiersin.orgnih.gov This enzyme transfers a glucose molecule from a UDP-glucose donor to the 3-hydroxyl group of the delphinidin aglycone. uniprot.org This reaction results in the formation of delphinidin 3-O-glucoside. uniprot.orgebi.ac.uk The expression of the UFGT gene is often a critical point of regulation in anthocyanin biosynthesis, and its activity is strongly associated with the accumulation of anthocyanins in various plants. nih.govjst.go.jp

Anthocyanidin 3-O-glucoside 2''-O-glucosyltransferase (3GGT) Activity

The formation of the characteristic sophoroside structure is completed by a second glycosylation event. This step is catalyzed by Anthocyanidin 3-O-glucoside 2''-O-glucosyltransferase (3GGT). nih.gov This enzyme specifically adds a second glucose molecule to the 2''-hydroxyl group of the glucose moiety already attached to the 3-position of the delphinidin core. nih.govnih.gov This creates a disaccharide, sophorose, linked to the anthocyanidin, yielding the final product, delphinidin 3-O-sophoroside. nih.govresearchgate.net This enzyme has been identified and characterized in several plant species, including purple sweet potato, where it plays a key role in the biosynthesis of stable anthocyanins. nih.govresearchgate.net

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Pathways

The biosynthesis of this compound is a highly regulated process, primarily controlled at the level of gene transcription. The expression of the structural genes encoding the biosynthetic enzymes, such as F3'5'H, DFR, ANS, UFGT, and 3GGT, is coordinated by a complex of transcription factors.

The most well-characterized regulatory complex is the MBW complex, which consists of transcription factors from the MYB, bHLH, and WD40-repeat protein families. mdpi.comnih.govnih.gov These proteins work in concert to activate the promoters of the anthocyanin biosynthetic genes, thereby controlling the timing and location of pigment production in the plant. mdpi.comnih.gov For instance, the expression of F3'5'H is often positively correlated with the synthesis of delphinidin, and this expression is under the control of specific MYB transcription factors. ishs.org Similarly, the expression of DFR and UFGT is also known to be regulated by MYB transcription factors. tandfonline.comjst.go.jp

Environmental factors such as light and temperature can also influence anthocyanin biosynthesis by affecting the expression of these regulatory and structural genes. mdpi.com For example, in some plants, low temperatures and extended photoperiods can upregulate the expression of genes like CHS, F3H, DFR, and ANS, leading to increased production of anthocyanins, including cyanidin-3-O-sophoroside and delphinidin derivatives. mdpi.com

Post-transcriptional regulation also plays a role, although it is less understood. This can include mechanisms that affect the stability of the mRNA transcripts or the activity of the enzymes themselves. The glycosylation steps, in particular, are crucial for the stability of the anthocyanin molecules, preventing their degradation and allowing for their accumulation. frontiersin.org

Influence of Key Transcription Factors (MYB, bHLH, WD40)

The production of anthocyanins, including this compound, is predominantly regulated at the transcriptional level by a conserved protein complex known as the MBW complex. mdpi.com This complex is composed of three types of transcription factors: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. mdpi.comnih.gov These factors work in concert to activate the expression of structural genes responsible for the anthocyanin biosynthetic pathway. nih.govfrontiersin.org

The MYB transcription factors are often considered the primary determinants of which structural genes are activated, thereby influencing the specific type of anthocyanin produced. mdpi.comfrontiersin.org The bHLH and WD40 proteins act as co-regulators, forming a stable complex with MYB to enhance transcriptional activation. mdpi.comnih.gov Studies have shown that the MBW complex can regulate the entire pathway, from early steps involving enzymes like chalcone (B49325) synthase (CHS) to later, more specific steps. nih.govnih.gov

In organisms producing this compound, the expression levels of specific MYB, bHLH, and WD40 genes are often correlated with the accumulation of this compound. For instance, in a study on blueberries, O2PLS analysis identified strong correlations between the accumulation of four delphinidin glycosides, including this compound, and the expression of one VcMYB, two VcbHLHs, and four VcWD40s transcription factors. bohrium.comresearchgate.net Similarly, in walnut clones with light purple seed coats, where this compound is a key pigment, the major transcription factor families found to regulate its synthesis were MYB, bHLH, and WD40. mdpi.com This evidence underscores the critical role of the MBW complex in directing the metabolic flux towards the synthesis of this compound.

Gene Expression Analysis in this compound Producing Organisms

Transcriptome analysis in plants that accumulate this compound provides direct evidence of the genetic machinery involved. By comparing high-producing varieties with low- or non-producing ones, researchers can identify differentially expressed genes (DEGs) crucial for its synthesis.

In walnut (Juglans regia), comparative transcriptomics revealed that structural genes in the anthocyanin biosynthesis pathway, such as phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone isomerase (CHI), and bronze-1 (BZ1), were significantly upregulated in a clone with light purple seed coats, which accumulates this compound. mdpi.com In blueberries, integrative analysis of the metabolome and transcriptome identified 228 functional genes and 42 transcription factors that regulate differentially expressed metabolites within the flavonoid biosynthesis pathway, which includes this compound. bohrium.com

A study on purple and white potatoes identified this compound in the purple variety. nih.gov Transcriptome sequencing showed a significant upregulation of genes within the anthocyanidin biosynthesis pathway in the purple potato, while these genes were downregulated or absent in the white variety. nih.gov The bHLH and MYB gene families, in particular, had a high number of regulatory members, indicating their central role in the color formation driven by anthocyanins like this compound. nih.gov

Table 1: Key Genes and Transcription Factors in this compound Producing Organisms

Organism Key Findings Correlated Genes/Transcription Factors Citation(s)

| Blueberry (Vaccinium spp.) | Strong correlation between delphinidin glycosides (including this compound) and specific genes. | Structural Genes: Vc4CLs, VcBZ1s, VcUGT75C1, VcAT, VcUGAT Transcription Factors: VcMYB, VcbHLHs, VcWD40s | bohrium.comresearchgate.net | | Walnut (Juglans regia) | Upregulation of structural genes in purple seed coat clone accumulating this compound. | Structural Genes: PAL, 4CL, CHI, BZ1 Transcription Factors: MYB, bHLH, WD40 families | mdpi.com | | Purple Potato (Solanum tuberosum) | Upregulation of anthocyanin biosynthesis pathway genes; key role for bHLH and MYB families. | Gene Families: bHLH, MYB, WRKY | nih.gov |

Post-Biosynthetic Acylation and Other Conjugations

Following the initial glycosylation that forms this compound, the molecule can undergo further modifications, most notably acylation. Acylation is the process of adding an acyl group (from an aliphatic or aromatic acid) to the sugar moieties of the anthocyanin. nih.gov This modification can significantly impact the molecule's stability, color, and biological properties. nih.govmdpi.com

The enzymes responsible for this step are acyltransferases (AATs). mdpi.com Research on Ajuga reptans (bugleweed) has identified complex acylated anthocyanins derived from a this compound-5-O-glucoside core. researchgate.net In these molecules, the sophoroside group is acylated with acids such as p-coumaric acid and ferulic acid. researchgate.net For example, compounds like delphinidin 3-(p-coumaroyl-feruloyl)sophoroside-5-malonylglucoside have been isolated from A. reptans flowers and cell cultures. researchgate.net This demonstrates that the sophoroside unit of a delphinidin conjugate can serve as a scaffold for complex acylation patterns, leading to highly elaborate anthocyanin structures.

Biotransformation Pathways in Non-Human Biological Systems

Once ingested, this compound, like other anthocyanins, is subject to extensive biotransformation, beginning in the digestive tract and continuing with the involvement of the gut microbiota.

Enzymatic Degradation and Secondary Metabolite Formation in in vitro Digestion Models

In vitro digestion models, such as the standardized INFOGEST method, simulate the conditions of the human mouth, stomach, and small intestine to study the stability and degradation of compounds like this compound. nih.gov Anthocyanins are generally unstable under the neutral to alkaline pH conditions of the small intestine. nih.govmdpi.com

The structure of the anthocyanin, particularly its glycosylation pattern, influences its stability. Diglycosides, such as sophorosides, are often more stable than their corresponding monoglycoside counterparts. nih.gov However, even with this increased stability, significant degradation occurs. nih.gov During digestion, the flavylium (B80283) cation structure of the anthocyanin can be transformed into other forms, such as the colorless chalcone pseudobase. mdpi.com Studies have observed that anthocyanins like cyanidin-3-glucoside are metabolized almost exclusively to chalcone glycosides during in vitro gastrointestinal digestion. mdpi.com The degradation of delphinidin glycosides has been noted to be more rapid compared to other anthocyanins in some models, suggesting the B-ring hydroxylation pattern also plays a key role in stability. acs.orgcore.ac.uk The primary degradation products are typically the aglycone (delphinidin) and smaller phenolic acids. core.ac.uk

Role of the Gut Microbiota in Anthocyanin Catabolism

The majority of ingested anthocyanins reach the large intestine, where they are extensively catabolized by the resident gut microbiota. researchgate.netnih.gov The gut bacteria possess enzymes capable of cleaving the glycosidic bonds and degrading the heterocyclic ring structure of the anthocyanin. nih.gov

The first step is typically deglycosylation, where the sophorose sugar is removed from this compound to release the delphinidin aglycone. This aglycone is unstable and is rapidly broken down further. The catabolism of the delphinidin aglycone by gut microbiota is expected to yield specific phenolic acids. For example, studies on the closely related delphinidin-3-rutinoside have shown that it is metabolized into gallic acid and syringic acid. nih.gov Therefore, it is highly probable that the catabolism of this compound results in the formation of these same secondary metabolites in the colon. These microbial metabolites are smaller, more easily absorbed into the systemic circulation, and are believed to be responsible for many of the biological effects attributed to anthocyanin consumption. nih.govnih.gov

Table 2: Biotransformation and Catabolism of Delphinidin Glycosides

Process System/Model Key Transformations Resulting Metabolites Citation(s)
In Vitro Digestion Simulated Gastrointestinal Tract pH-dependent degradation, formation of chalcone pseudobase. Delphinidin aglycone, Chalcones, Phenolic acids nih.govmdpi.comacs.org
Microbial Catabolism Gut Microbiota Deglycosylation, cleavage of the heterocyclic C-ring. Delphinidin aglycone, Gallic acid, Syringic acid nih.gov

Extraction, Isolation, and Purification Methodologies for Delphinidin 3 O Sophoroside

Optimized Solvent Extraction Techniques from Plant Matrices

Conventional solid-liquid extraction, also known as solvent extraction, is a primary method for obtaining anthocyanins from plant materials. This process involves dissolving the target compounds in polar solvents to separate them from other plant components like sugars, proteins, and lipids. encyclopedia.pub

Application of Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique for extracting bioactive compounds, including anthocyanins, from plant matrices. nih.gov The application of ultrasonic waves creates acoustic cavitation, which disrupts cell walls and enhances solvent penetration, leading to higher extraction yields in shorter times compared to conventional methods. researchgate.net Key parameters that require optimization for maximum yield include temperature, time, solvent composition, liquid-to-solid ratio, sample moisture content, particle size, and ultrasound power. nih.gov

Research has shown that UAE can significantly improve the extraction of anthocyanins. For instance, a study on blueberry wine pomace optimized UAE conditions to be a temperature of 61.03 °C, a liquid-to-solid ratio of 21.70 mL/g, and a sonication time of 23.67 minutes, resulting in higher yields of total anthocyanins and phenolics compared to conventional solvent extraction. researchgate.net Similarly, when extracting phenolic compounds and anthocyanins from onion bulbs, optimal UAE conditions were determined using a response surface methodology, highlighting the importance of parameters like methanol (B129727) concentration, pH, temperature, and ultrasound amplitude and cycle. mdpi.com Another study on saffron floral by-products demonstrated that UAE with a 50:50% v/v ethanol (B145695)/water solvent mixture yielded the highest amounts of both anthocyanins and flavonoids. nih.gov

Table 1: Optimized UAE Parameters for Anthocyanin Extraction from Various Sources

Plant SourceOptimal Temperature (°C)Optimal Liquid-to-Solid Ratio (mL/g)Optimal Sonication Time (min)Solvent SystemReference
Blueberry Wine Pomace61.0321.7023.67Not specified researchgate.net
Onion Bulbs (for anthocyanins)6015:0.2 (g sample/mL solvent)1057% Methanol, pH 2 mdpi.com
Saffron Floral By-ProductsNot specifiedNot specifiedNot specified50:50% v/v Ethanol/Water nih.gov

Utilization of Acidified Solvent Systems

The stability of anthocyanins like Delphinidin (B77816) 3-O-sophoroside is highly pH-dependent. They are most stable in acidic conditions (pH ~3), where they exist as the colored flavylium (B80283) cation. nih.gov Therefore, acidified solvents are commonly used for their extraction to prevent degradation that occurs at neutral or alkaline pH. rsc.orgmyfoodresearch.com The addition of acid helps to stabilize the anthocyanin structure and can enhance extraction efficiency. nih.gov

Commonly used solvents include methanol, ethanol, acetone, and water, often in mixtures. nih.gov While methanol is often an effective solvent, ethanol is preferred for food applications due to its lower toxicity. rsc.orgmyfoodresearch.com Acids such as hydrochloric acid, formic acid, acetic acid, and trifluoroacetic acid are frequently added to the solvent system. rsc.org However, the use of weak organic acids like formic or acetic acid is often recommended over strong mineral acids, as the latter can cause hydrolysis of the glycosidic bonds in acylated anthocyanins. encyclopedia.pubnih.gov

The optimal solvent composition and acid concentration can vary depending on the plant matrix. For example, a study on lipote (Syzygium curranii) found the best solvent system to be a 50:50:1 (v/v/v) mixture of ethanol, water, and acetic acid. myfoodresearch.com Another study on cranberries used 70% ethanol at 120 °C and 50 bar for optimal extraction. encyclopedia.pub

Table 2: Examples of Acidified Solvent Systems for Anthocyanin Extraction

Plant SourceSolvent SystemAcid UsedReference
Lipote (Syzygium curranii)50:50:1 (v/v/v) Ethanol, Water, Acetic AcidAcetic Acid myfoodresearch.com
BlackberriesMethanol with 0.01% HClHydrochloric Acid rsc.org
Cranberry Pomace70% EthanolCitric Acid (in other experiments) encyclopedia.pub
Blueberry PomaceWater with 1% (w/v) Citric AcidCitric Acid mdpi.com

Advanced Chromatographic Separation Strategies for Isolation

Following initial extraction, crude extracts contain a mixture of various compounds. Advanced chromatographic techniques are essential for the isolation and purification of specific anthocyanins like Delphinidin 3-O-sophoroside.

Macroporous Resin (MPR) Purification Approaches

Macroporous resin chromatography is an effective industrial technique for purifying anthocyanins from crude extracts by removing impurities such as sugars, acids, and proteins. researchgate.net The process involves an adsorption step, where the anthocyanin-rich extract is passed through a column packed with resin, and a subsequent desorption step, where the retained anthocyanins are eluted with a solvent, typically ethanol. scirp.orgnih.gov

Different types of macroporous resins, such as D101, HPD100, and AB-8, exhibit varying adsorption and desorption capacities. nih.gov For instance, D101 resin has been successfully used to purify anthocyanins from colored potatoes. researchgate.netnih.gov In another study, Sepabead Sp700 resin was used to isolate and purify anthocyanins from black bean canning wastewater, identifying delphinidin 3-glucoside as a major component. scirp.org The efficiency of the process is influenced by parameters like flow rate, temperature, and the concentration of the eluting solvent. scirp.org

Table 3: Macroporous Resins Used in Anthocyanin Purification

Resin TypePlant SourceKey FindingsReference
D101Colored PotatoesEffectively purified anthocyanins from the crude extract. researchgate.netnih.gov
Sepabead Sp700Black Bean Canning WastewaterFlow rate significantly affected adsorption; major anthocyanins identified were delphinidin 3-glucoside, petunidin (B3231668) 3-glucoside, and malvidin (B83408) 3-glucoside. scirp.org
Amberlite XAD-7Crocus sativus L.Used for initial column chromatography before preparative HPLC to isolate new anthocyanins. mdpi.com

Centrifugal Partition Chromatography (CPC) for Related Glycosides

Centrifugal Partition Chromatography (CPC) is a support-free liquid-liquid chromatographic technique that has proven effective for the fractionation and purification of polar compounds like anthocyanins. researchgate.netdavidpublisher.comannualreviews.org CPC utilizes a biphasic solvent system, where a centrifugal force retains the stationary liquid phase while the mobile phase is pumped through it. annualreviews.org This method avoids irreversible adsorption issues associated with solid-support columns.

CPC has been successfully applied to purify anthocyanins from various sources. For the purification of delphinidin 3-O-sambubioside from Hibiscus sabdariffa, a ternary biphasic solvent system of ethyl acetate/1-butanol/water, acidified with trifluoroacetic acid (TFA), was employed. researchgate.net A strong ion-exchange (SIX) CPC method was particularly successful in purifying four anthocyanins, including delphinidin-3-O-sambubioside and delphinidin-3-O-glucoside, from a crude Hibiscus sabdariffa extract, yielding 80 mg and 15 mg of each, respectively, from 1 gram of crude extract. davidpublisher.com

Preparative High-Performance Liquid Chromatography (HPLC) for Compound Enrichment

For achieving high purity levels of this compound, preparative High-Performance Liquid Chromatography (HPLC) is a crucial final step. rsc.orgpfigueiredo.org This technique allows for the separation of closely related anthocyanin isomers based on their differential interactions with the stationary phase. pfigueiredo.org

Preparative HPLC with a C18 column is commonly used for anthocyanin purification. Gradient elution, often involving acetonitrile (B52724) and an acidified aqueous phase (e.g., with formic acid), enables the separation of individual compounds. For example, a method using a gradient of 5–60% acetonitrile and 1% formic acid reportedly achieved 95% purity for delphinidin 3-sambubioside. In another instance, preparative HPLC was used to isolate 11 different anthocyanins from Andean Mashua Tubers, with the two major pigments being delphinidin 3-glucoside-5-acetylrhamnoside and delphinidin 3-sophoroside-5-acetylrhamnoside. osu.edu Similarly, anthocyanin-enriched elutes from wild blueberries were fractionated by preparative liquid chromatography to isolate mono-galactoside, -glucoside, and -arabinoside isomers of delphinidin and other anthocyanidins with purities up to 100%. pfigueiredo.org

Methodologies for Purity Assessment in Research Applications

Assessing the purity of this compound isolates is a critical step in research to ensure the accuracy and reproducibility of experimental results. A combination of analytical techniques is typically employed to confirm both the purity and the structural identity of the compound.

High-Performance Liquid Chromatography (HPLC) is the most common and pivotal technique for purity assessment. frontiersin.org The method separates the compound of interest from potential impurities, and the purity is often determined by the area normalization method, where the peak area of the target compound is expressed as a percentage of the total area of all peaks in the chromatogram. oup.com Purity levels of ≥95% are often required for reference standards. oup.comsigmaaldrich.com HPLC systems are typically equipped with a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the quantification of the compound at its maximum absorbance wavelength (around 520-540 nm for delphinidin glycosides). rajpub.commtoz-biolabs.comjst.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques used for both qualitative and quantitative analysis. frontiersin.orgresearchgate.netmtoz-biolabs.com LC-MS confirms the identity of the purified compound by providing its molecular weight, which can be compared to the theoretical mass of this compound (C₂₇H₃₁O₁₇⁺). mtoz-biolabs.com The fragmentation pattern observed in MS/MS analysis can further elucidate the structure, confirming the identities of the aglycone (delphinidin) and the sophorose sugar moiety. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another essential tool for unambiguous structure elucidation. frontiersin.org While HPLC and LC-MS can confirm purity and molecular weight, NMR provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR and 13C NMR spectra help to determine the precise location of the glycosidic bond and the stereochemistry of the molecule, thus confirming its identity and, by extension, its purity from isomeric or other structurally related impurities. jst.go.jpnih.gov

Thin-Layer Chromatography (TLC) can be used as a simple and rapid preliminary purity check, although it is less precise than HPLC. upb.ro It helps to visualize the number of components in a sample and can be used to monitor the progress of purification. upb.ro

The following table details the primary methodologies used for purity assessment in research applications.

Methodology Purpose Key Parameters/Information Obtained Reference(s)
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and separation.Reversed-phase columns (e.g., C18); Gradient elution with acidified water and organic solvent (acetonitrile/methanol); Detection at ~530-540 nm; Purity by peak area normalization. oup.commtoz-biolabs.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Molecular weight confirmation and structural identification.Provides mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the aglycone and sugar components. frontiersin.orgresearchgate.netmtoz-biolabs.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation and confirmation.1H and 13C NMR spectra provide data on the chemical structure, connectivity, and stereochemistry. jst.go.jpnih.gov
High-Performance Thin-Layer Chromatography (HPTLC) Qualitative purity check and separation.Silica (B1680970) gel plates; Mobile phase often a mixture like ethyl acetate, toluene, water, and formic acid; Densitometric analysis at ~555 nm. upb.ro

Advanced Spectroscopic and Chromatographic Characterization of Delphinidin 3 O Sophoroside

High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (DAD) detector is a cornerstone technique for the analysis of anthocyanins like delphinidin (B77816) 3-O-sophoroside. HPLC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase, while DAD provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

In the analysis of anthocyanins from Andean Mashua tubers, HPLC-DAD was instrumental in profiling eleven different anthocyanins. nih.gov Delphinidin 3-O-sophoroside-5-acetylrhamnoside was identified as one of the two major pigments. nih.gov Similarly, a study on floral bioresidues of Crocus sativus L. utilized HPLC-DAD to tentatively identify fifteen phenolic compounds, with kaempferol (B1673270) 3-O-sophoroside being a main component. nih.gov The DAD detector is particularly useful for anthocyanin analysis as it can capture the characteristic visible absorption maximum (λmax) of these compounds, which is typically around 520 nm. nih.govnih.gov

Development and Validation of Analytical Methods for Specificity

The development and validation of analytical methods are critical to ensure the accuracy and reliability of results. For this compound, this involves optimizing chromatographic conditions to achieve good separation from other closely related compounds. Method validation typically includes assessing parameters such as linearity, sensitivity (limit of detection and quantification), precision, accuracy, and recovery. researchgate.netagriculturejournals.cz

A validated HPLC-DAD method for analyzing floral bioresidues from saffron production demonstrated good linearity and precision. nih.gov In another example, a method for the simultaneous determination of delphinidin-3-glucoside and other anthocyanins in human plasma and urine was developed and validated, showing good selectivity and sensitivity with a limit of detection (LOD) of 0.10 ng/mL for delphinidin-3-glucoside in both matrices. researchgate.net The specificity of the method ensures that the peak corresponding to this compound is not co-eluting with other interfering compounds, which is confirmed by the spectral data from the DAD.

Densitometric Analysis in High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is another valuable technique for the analysis of anthocyanins. It offers advantages such as high sample throughput and low solvent consumption. After separation on the HPTLC plate, densitometric analysis is performed to quantify the separated compounds.

In the HPTLC analysis of delphinidin 3-glucoside in berry extracts, a mobile phase of ethyl acetate, toluene, water, and formic acid (12:3:0.8:1.2, v/v/v/v) was used for separation on silica (B1680970) gel 60F254 plates. upb.ro Densitometric analysis was performed at 555 nm, and the method showed a good linear relationship (r = 0.99978) between peak area and concentration. upb.ro Although this study focused on the 3-glucoside, similar principles apply to the analysis of this compound. HPTLC has also been used to investigate the anthocyanin patterns in fresh and dried elderberry, demonstrating its utility in analyzing complex mixtures.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a chromatographic separation technique like HPLC or UHPLC, it provides a powerful analytical platform.

Electrospray Ionization Mass Spectrometry (ESI-MSn)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like anthocyanins. ESI-MSn, or tandem mass spectrometry, provides detailed structural information through fragmentation analysis.

In the analysis of anthocyanins from mashua tubers, HPLC-ESI-MS/MS was used to confirm the identity of the compounds separated by HPLC. nih.gov The fragmentation pattern of this compound in ESI-MSn would typically show a parent ion corresponding to the molecular weight of the compound and fragment ions resulting from the loss of the sophorose moiety and the individual sugar units. For instance, in the analysis of wine, delphinidin 3,5-O-diglucoside showed a molecular ion [M]+ at m/z 627.1 and MS2 fragments at m/z 465.1 (loss of one glucose) and 303.1 (the delphinidin aglycone). nih.gov A similar fragmentation pattern would be expected for this compound.

CompoundMolecular Ion [M]⁺ (m/z)MS² Fragment Ions (m/z)Tentative IdentificationSource
Delphinidin 3,5-O-diglucoside627.1465.1, 303.1Delphinidin-3,5-O-diglucoside nih.gov
This compound627.15558 (Monoisotopic Mass)Not specifiedThis compound ebi.ac.uk

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), it provides a highly specific and sensitive method for quantification.

A UHPLC-MS/MS method was developed for the analysis of anthocyanins in potato tubers, utilizing a short C18 column and ESI in positive mode. agriculturejournals.cz For quantification, the multiple reaction monitoring (MRM) mode is often employed, where specific precursor-to-product ion transitions are monitored for the analyte of interest, enhancing selectivity and sensitivity. researchgate.net A study on Zijuan purple tea and Yunkang green tea used UHPLC-Orbitrap-MS/MS to identify various anthocyanins, including pelargonidin (B1210327) 3-sophoroside 5-glucoside. mdpi.com This high-resolution mass spectrometry technique provides accurate mass measurements, further aiding in the confident identification of compounds. core.ac.uk

Analytical TechniqueColumnMobile PhaseDetection ModeApplicationSource
UHPLC-MS/MSACQUITY UPLC BEH C18 (1.7 μm, 2.1 mm × 100 mm)A: 0.1% formic acid in water; B: 0.1% formic acid in methanol (B129727)QTRAP 6500+Identification of anthocyanins in deep colored berries and grains nih.gov
UHPLC-Orbitrap-MS/MSNot specifiedNot specifiedOrbitrap MSDifferentiated chemical components between Zijuan purple tea and Yunkang green tea mdpi.com
LC-MS/MSRP-C(18) columnWater/methanol linear gradientESI in MRM modeSimultaneous determination of anthocyanins in human plasma and urine researchgate.net

Application of Untargeted Metabolomics for Comprehensive Profiling

Untargeted metabolomics aims to capture and analyze as many metabolites as possible in a biological sample, providing a comprehensive chemical snapshot. This approach is increasingly being used to study the complex phytochemical composition of plants.

In a study on blueberry fruit, integrated untargeted metabolome, full-length sequencing, and transcriptome analyses were performed. researchgate.netnih.govbohrium.com This research identified this compound as one of the key differentially accumulated metabolites in different fruit tissues. researchgate.netnih.gov The use of untargeted metabolomics allows for the discovery of novel compounds and provides insights into the metabolic pathways involved in their biosynthesis. researchgate.netnih.govbohrium.com Another study used a UHPLC-QTOF-MS/MS-based metabolomics approach to identify the source of Lycium barbarum (goji berry), highlighting the power of this technique for differentiating samples based on their metabolite profiles. researchgate.net

MetaboliteAnalytical ApproachKey FindingPlant SourceSource
This compoundUntargeted MetabolomicsIdentified as a key differentially accumulated metabolite.Blueberry (Vaccinium spp.) researchgate.netnih.gov
Delphinidin 3-O-rutinosideUntargeted MetabolomicsIdentified as a key differentially accumulated metabolite.Blueberry (Vaccinium spp.) researchgate.netnih.gov
Delphinidin 3,5-diglucosideUntargeted MetabolomicsIdentified as a key differentially accumulated metabolite.Blueberry (Vaccinium spp.) researchgate.netnih.gov
AlbireodelphinUntargeted MetabolomicsIdentified as a key differentially accumulated metabolite.Blueberry (Vaccinium spp.) researchgate.netnih.gov

Mechanistic Insights into the Biological Activities of this compound in Preclinical Models

A detailed examination of the cellular and molecular interactions of this compound, a naturally occurring anthocyanin, has revealed its significant potential in modulating key biological pathways associated with inflammation and cancer. In vitro studies have elucidated the compound's mechanisms of action, providing a foundation for its potential therapeutic applications.

In Vitro Cellular and Molecular Mechanisms

Preclinical research has pinpointed the specific cellular and molecular targets of this compound, demonstrating its influence on inflammatory signaling and cancer cell proliferation. These investigations have primarily utilized cell-based assays to map the compound's interaction with critical proteins and signaling cascades.

Anti-inflammatory Signaling Pathways Modulation

This compound has been shown to exert potent anti-inflammatory effects by targeting several key signaling pathways.

This compound has been observed to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response. preprints.orgnih.govmdpi.com By inhibiting NF-κB, the compound effectively downregulates the expression of numerous pro-inflammatory genes. preprints.orgmdpi.com Studies have shown that delphinidin can block the acetylation of the p65 subunit of NF-κB, leading to its retention in the cytoplasm and preventing the transcription of target genes. preprints.orgmdpi.com This mechanism contributes to the reduction of pro-inflammatory cytokine production. preprints.orgmdpi.com In mesenchymal stem cells (MSCs), delphinidin-3-O-glucoside has been shown to lower the expression of NF-κB. nih.govcapes.gov.br

The compound has demonstrated the ability to inhibit the expression of Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. preprints.orgnih.govmdpi.com This inhibition has been observed in various cell models, including murine epidermal cells and macrophages. nih.govtandfonline.com The suppression of COX-2 is often linked to the modulation of upstream signaling pathways, including the MAPK and NF-κB pathways. preprints.orgtandfonline.com

This compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cellular responses to a variety of stimuli, including inflammation. preprints.orgtandfonline.comnih.gov The compound has been shown to inhibit the phosphorylation of key MAPK components, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinase. nih.govnih.govnih.gov By interfering with this pathway, delphinidin can suppress the activation of transcription factors like AP-1, which are involved in the expression of inflammatory genes such as COX-2. preprints.org

Delphinidin 3-O-glucoside has been found to influence the secretome of Mesenchymal Stem Cells (MSCs), leading to an altered immunomodulatory profile. nih.govcapes.gov.br Treatment of MSCs with delphinidin-3-O-glucoside resulted in increased production of anti-inflammatory cytokines such as IL-10 and TGF-β. nih.govcapes.gov.br The conditioned media from these MSCs were then able to inhibit the metabolic activity of macrophages and reduce their production of pro-inflammatory cytokines like IL-1β, IL-12, and TNF-α, while simultaneously increasing the secretion of the anti-inflammatory cytokine IL-10. nih.govcapes.gov.br This indicates that delphinidin can indirectly modulate macrophage activation towards an anti-inflammatory phenotype by acting on MSCs. nih.govcapes.gov.br

Cell Cycle Regulation and Programmed Cell Death (Apoptosis) Induction in Cancer Cell Lines

In addition to its anti-inflammatory properties, this compound has been investigated for its effects on cancer cells, specifically its ability to regulate the cell cycle and induce apoptosis.

Studies on various cancer cell lines, including breast, osteosarcoma, and bladder cancer, have shown that delphinidin can induce cell cycle arrest, often at the G2/M phase. nih.govnih.govaott.org.tr This arrest is associated with the inhibition of key cell cycle proteins such as cyclin B1 and Cdk1. nih.govnih.gov Furthermore, delphinidin has been shown to trigger apoptosis, or programmed cell death, in these cancer cells. nih.govaott.org.trphcog.com The induction of apoptosis is often mediated through the mitochondrial pathway and is linked to the modulation of signaling pathways like NF-κB and MAPK. nih.govnih.gov For instance, in HER-2-positive breast cancer cells, delphinidin promoted apoptosis by inhibiting the ERK and NF-κB pathways while activating the JNK pathway. nih.govnih.gov

Interactive Data Table: Effects of Delphinidin on Cancer Cell Lines

Cell LineCancer TypeEffectKey Findings
MDA-MB-453Breast Cancer (HER-2 positive)Cell Cycle Arrest (G2/M), ApoptosisInhibition of cyclin B1 and Cdk1; Inhibition of ERK and NF-κB pathways; Activation of JNK pathway. nih.govnih.gov
BT-474Breast Cancer (HER-2 positive)Cell Cycle Arrest (G2/M), ApoptosisInhibition of cyclin B1 and Cdk1; Inhibition of ERK and NF-κB pathways; Activation of JNK pathway. nih.govnih.gov
U2OSOsteosarcomaApoptosis, Cell Cycle Arrest (G2/M)Accumulation of reactive oxygen species (ROS). aott.org.tr
T24Bladder CancerCytotoxicity, ApoptosisDose-dependent induction of apoptosis. phcog.com

Mechanistic Investigations of Biological Activities in Preclinical Models

In Vitro Cellular and Molecular Mechanisms

Cell Cycle Regulation and Programmed Cell Death (Apoptosis) Induction in Cancer Cell Lines

Induction of Reactive Oxygen Species (ROS) in Specific Cellular Contexts

No research detailing the induction of Reactive Oxygen Species (ROS) by Delphinidin (B77816) 3-O-sophoroside in any specific cellular context could be identified. While other forms of delphinidin have been studied for their pro-oxidant or antioxidant effects, this specific information is not available for the sophoroside form.

Inhibition of Anchorage-Independent Growth in Neoplastic Cells

There is no available data from preclinical models on the ability of Delphinidin 3-O-sophoroside to inhibit anchorage-independent growth, a key characteristic of neoplastic cells.

Enzyme Inhibition Studies and Kinetic Analysis

Xanthine (B1682287) Oxidase (XO) Inhibition and Molecular Docking Studies

No studies were found that specifically analyze the inhibitory effect of this compound on xanthine oxidase. Consequently, there are no kinetic analyses or molecular docking studies detailing its binding affinity or interaction with the enzyme's active site.

Angiogenesis Inhibition Mechanisms

There is a lack of research on the potential anti-angiogenic properties of this compound. No preclinical studies detailing its mechanisms of angiogenesis inhibition have been published.

Nrf2 Expression Upregulation and Heme Oxygenase-1 (HO-1) Production

Research has shown that anthocyanins, including delphinidin derivatives, can modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netsemanticscholar.org Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a crucial role in cellular defense against oxidative stress. mdpi.com Upregulation of Nrf2 expression leads to increased production of cytoprotective enzymes, one of the most important being heme oxygenase-1 (HO-1). mdpi.commdpi-res.com

Studies on berry extracts rich in anthocyanins have demonstrated their ability to increase the expression of HO-1. researchgate.net This effect is correlated with the phosphorylation and subsequent nuclear translocation of Nrf2. researchgate.net The activation of the Nrf2/HO-1 signaling pathway is a key mechanism by which these compounds are thought to exert their protective effects against oxidative damage. researchgate.netsemanticscholar.org For instance, in human retinal pigment epithelial cells, anthocyanins have been found to promote Nrf2-induced HO-1 activity, which helps prevent oxidative stress-induced apoptosis. researchgate.net

Autophagy Pathway Modulation (e.g., mTOR-related pathway activation)

Delphinidin and its glycosides have been found to influence the process of autophagy, a cellular mechanism for degrading and recycling cellular components. nih.govnih.gov The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of autophagy. nih.govnih.gov Studies have indicated that delphinidin can induce autophagy by suppressing the mTOR signaling pathway. nih.govnih.gov This modulation of autophagy has been observed in various cell types, suggesting a potential role for this compound in cellular homeostasis and stress response. nih.govnih.gov

Endothelial Function Modulation (e.g., Nitric Oxide-cGMP signaling pathway)

The endothelium plays a critical role in regulating vascular tone and blood flow, primarily through the production of nitric oxide (NO). thoracickey.comviamedica.plresearchgate.net NO, synthesized by endothelial nitric oxide synthase (eNOS), diffuses to vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC). thoracickey.comresearchgate.net This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn causes vasodilation. thoracickey.comnih.gov

While direct studies on this compound are limited, research on related anthocyanins suggests a potential for modulating this pathway. The ability of certain compounds to increase NO bioavailability and stimulate the NO-cGMP pathway is a key area of investigation for improving endothelial function. nih.gov

Attenuation of Lipid Accumulation in HepG2 Cells

Studies using the human liver cancer cell line HepG2 have demonstrated that delphinidin and its glycosides can attenuate lipid accumulation. mdpi.comnih.govjapsonline.comnih.gov In models where lipid accumulation is induced by fatty acids like palmitate, treatment with delphinidin has been shown to reduce intracellular triglyceride levels. mdpi.comnih.gov For example, delphinidin-3-glucoside has been observed to suppress lipid accumulation in HepG2 cells. nih.gov The proposed mechanisms include the downregulation of genes involved in lipid metabolism, such as sterol regulatory element-binding protein 1 (SREBF1) and fatty acid synthase (FASN). mdpi.com

CompoundCell LineKey Findings
DelphinidinHepG2Reduced triglyceride accumulation by downregulating CPT1A, SREBF1, and FASN gene expression. mdpi.com
Delphinidin-3-glucosideHepG2Suppressed palmitic acid-induced lipid accumulation. nih.govnih.gov

In Vivo Preclinical Animal and Model Organism Studies

Investigation of Longevity and Healthspan Effects in Caenorhabditis elegans Models

The nematode Caenorhabditis elegans is a widely used model organism in aging research due to its short lifespan and well-characterized genetics. nih.govnih.govnih.gov Studies have investigated the effects of delphinidin-3-glucoside (a closely related compound to this compound) on the lifespan and healthspan of C. elegans. japsonline.comjapsonline.com

Research has shown that supplementation with delphinidin-3-glucoside can prolong the lifespan of C. elegans. japsonline.comjapsonline.com In addition to extending lifespan, this compound has been observed to improve healthspan indicators, such as pharyngeal pumping rates, which is a measure of feeding behavior and physiological health in the nematode. japsonline.com These effects were noted both in normal conditions and under conditions of oxidative stress. japsonline.comjapsonline.com

InterventionModel OrganismObserved Effects
Delphinidin-3-glucosideCaenorhabditis elegansProlonged lifespan and improved healthspan (pharyngeal pumping). japsonline.comjapsonline.com

Protective Effects Against Microbial Pathogens (Staphylococcus aureus, Klebsiella pneumoniae) in C. elegans

C. elegans is also utilized as a model to study host-pathogen interactions and the effects of natural compounds on innate immunity. researchgate.netresearchgate.netajbls.com Studies have explored the protective effects of delphinidin-3-glucoside against bacterial pathogens. researchgate.net

When C. elegans were exposed to pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, treatment with delphinidin-3-glucoside enhanced the survival of the nematodes. researchgate.net Interestingly, this protective effect was observed without the compound showing direct inhibitory effects on the growth of the bacteria. researchgate.net This suggests that the protective mechanism may involve the enhancement of the host's innate immune response or antioxidant defenses rather than direct antimicrobial activity. researchgate.net

PathogenModel OrganismProtective Effect of Delphinidin-3-glucoside
Staphylococcus aureusC. elegansEnhanced survival of the nematode. researchgate.net
Klebsiella pneumoniaeC. elegansEnhanced survival of the nematode. researchgate.net

Anti-carcinogenesis Effects in Rodent Models (General Delphinidin/Glycoside Findings)researchgate.net

Delphinidin and its various glycosidic forms have demonstrated notable anti-carcinogenic properties in several rodent models. These in vivo studies provide crucial insights into the potential mechanisms through which these compounds inhibit tumor initiation, promotion, and progression. The anti-cancer effects appear to be multifaceted, involving the modulation of key cellular signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels that supply tumors).

Research in rodent models has shown that delphinidin can significantly reduce tumor growth and suppress metastasis. biorxiv.orgnih.govplos.org For instance, in mice with melanoma xenografts, treatment with delphinidin resulted in a marked decrease in tumor growth. plos.org This effect was attributed to its action on endothelial cells rather than the melanoma cells directly, inhibiting both basal and Vascular Endothelial Growth Factor (VEGF)-mediated proliferation of these cells. plos.org The mechanism involves the inhibition of the MAPK and PI3K signaling pathways and a reduction in the expression of transcription factors CREB and ATF1. plos.org

In studies on non-small-cell lung cancer (NSCLC) cells implanted in athymic nude mice, delphinidin treatment led to a significant inhibition of tumor growth. mdpi.com This was accompanied by a decrease in markers for cell proliferation (Ki67 and PCNA) and angiogenesis (CD31 and VEGF), alongside an induction of apoptosis within the tumor tissue. mdpi.com The underlying mechanism in NSCLC is believed to be the inhibition of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways. mdpi.com

Furthermore, in a prostate cancer model using mice, delphinidin administration was found to significantly decrease tumor volume. researchgate.netnih.gov This anti-tumor effect was associated with a reduction in the protein levels of the anti-apoptotic Bcl-2 and the transcription factor NF-κB, while increasing the pro-apoptotic Bax protein. nih.govjcpjournal.org Immunohistochemical analysis of the tumors from delphinidin-treated mice also showed reduced expression of proliferation markers Ki67 and PCNA, and the anti-apoptotic protein Bcl2. nih.gov

These findings from various rodent models underscore the potential of delphinidin and its glycosides as chemopreventive agents, acting through multiple molecular targets to thwart the process of carcinogenesis.

Interactive Data Table: Effects of Delphinidin and its Glycosides in Rodent Cancer Models

Cancer TypeRodent ModelCompound AdministeredKey FindingsAffected Molecular Targets/PathwaysReference
MelanomaB16-F10 xenograft in miceDelphinidinMarkedly reduced tumor growth.Inhibited VEGFR2-mediated endothelial cell proliferation; Inhibited MAPK and PI3K pathways; Decreased CREB/ATF1 expression. plos.org
Non-Small-Cell Lung Cancer (NSCLC)NCI-H441 & SK-MES-1 xenograft in athymic nude miceDelphinidinSignificant inhibition of tumor growth (up to 46%).Decreased markers of proliferation (Ki67, PCNA) and angiogenesis (CD31, VEGF); Induced apoptosis; Inhibited EGFR and VEGFR2 signaling. mdpi.com
Prostate CancerPC3 xenograft in miceDelphinidinSignificant decrease in average tumor volume.Reduced protein levels of Bcl2 and NF-κB; Increased Bax protein levels. researchgate.netnih.gov
Colon CancerApc Min/+ miceAnthocyanin-rich extract (containing Delphinidin-3-glucoside)Reduced the number of intestinal polyps.Reduced cytosolic and nuclear β-catenin protein levels. oup.com
Breast, Prostate, MelanomaMetastasis mouse modelsDelphinidinSuppressed cancer metastasis.Inhibited hyaluronidase (B3051955) activity; Increased high molecular weight hyaluronic acid. biorxiv.orgplos.org
Mammary CarcinomaMT-450 syngeneic ratsDelphinidinInhibited tumor-induced lymphangiogenesis.Antiproliferative effects on tumor and endothelial cells. mdpi.com

Bioavailability and Metabolism in Non Human Biological Systems

Absorption Kinetics and Detection of Intact Forms in Animal Models (e.g., Rat Plasma)

Table 1: Pharmacokinetic Parameters of Delphinidin (B77816) Glycosides in Rats

CompoundDoseCmaxTmaxBioavailability
Delphinidin 3-O-glucoside100 mg/kgTwo peaks observed15 and 60 minNot specified
Delphinidin 3-rutinoside800 µmol/kg580 ± 410 nmol/L0.5-2.0 h0.49 ± 0.06%

Data sourced from multiple studies and may not be directly comparable due to differing experimental conditions.

Identification of Metabolites and Excretion Pathways in Animal Models

Once absorbed, Delphinidin 3-O-sophoroside and related compounds undergo metabolic transformations. A significant metabolite identified in rat plasma after administration of Delphinidin 3-O-glucoside is 4'-O-methyl delphinidin 3-O-beta-d-glucopyranoside. nih.gov This methylation of the 4'-hydroxyl group on the B-ring appears to be a common metabolic pathway for flavonoids with a pyrogallol (B1678534) structure. nih.gov

In studies with delphinidin-3-rutinoside, both the intact form and its methylated metabolite, 4'-O-methyl-delphinidin-3-rutinoside, were detected in plasma and urine. acs.org The primary excretion route for the intact form was found to be urine, while the methylated form was predominantly excreted in bile. acs.org Over an 8-hour period, the cumulative excretion of delphinidin-3-rutinoside and its methylated metabolite in urine and bile was 2.67 ± 1.24% of the ingested dose. acs.org It is noteworthy that glucuronyl and sulfate (B86663) conjugates, common metabolites for other anthocyanins, were not detected for delphinidin-3-rutinoside, suggesting a different metabolic fate. acs.org

Role of the Sugar Moiety in Systemic Distribution and Biological Efficacy

The sugar moiety attached to the delphinidin aglycone is crucial for its bioavailability and systemic distribution. nih.gov While the aglycone form of delphinidin is highly active, the presence of a sugar at the 3-position of the C-ring is vital for its absorption and stability. nih.gov Different sugar moieties influence bioavailability, with galactoside showing the highest, followed by glucoside and arabinoside. nih.gov

Anthocyanins with a rutinoside moiety, which is a disaccharide like sophoroside, have been associated with higher maximum plasma concentrations. nih.gov The sugar component helps in the absorption of the intact glycoside form. researchgate.net Studies have shown that delphinidin glycosides like Delphinidin-3-rutinoside and Delphinidin-3-glucoside are absorbed and distributed with their sugar moiety intact. nih.gov The methylation of the aglycone after absorption can also lead to a metabolite with a better distribution profile. nih.gov

Contribution of Enteric Microbes to Bioavailability and Biotransformation

A significant portion of ingested anthocyanins that are not absorbed in the upper gastrointestinal tract reaches the large intestine, where they are subjected to biotransformation by the gut microbiota. usask.caresearchgate.net Intestinal microflora can hydrolyze anthocyanin glycosides to their aglycones within a timeframe of 20 minutes to 2 hours. usask.ca These liberated aglycones are often unstable at the neutral pH of the intestine and are further degraded. usask.ca

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Molecular Targets and Signaling Networks

While current research has shed light on some of the biological activities of delphinidin (B77816) and its glycosides, a vast landscape of molecular targets and signaling networks remains to be explored for Delphinidin 3-O-sophoroside specifically. Future investigations should aim to move beyond the currently identified pathways, such as the Ras-MAPK and PI3K/Akt signaling pathways, which are known to be modulated by delphinidin and its derivatives in the context of cancer. nih.gov

Key research questions include the identification of novel protein kinases, transcription factors, and receptors that directly or indirectly interact with this compound. For instance, studies on the related compound, delphinidin, have shown its ability to inhibit the phosphorylation of STAT-3 and MAPKinase signaling pathways, leading to apoptosis in colon cancer cells. wiley.com Similar in-depth analyses are needed for this compound to pinpoint its specific molecular initiators of such effects. Furthermore, the potential for this compound to modulate inflammatory signaling pathways, such as the TNF-α pathway, warrants further investigation, building on findings for related anthocyanins like delphinidin-3-O-glucoside. nih.gov

Application of Advanced Omics Technologies (e.g., Proteomics, Transcriptomics)

The advent of advanced omics technologies offers a powerful lens through which to view the complex biological effects of this compound. Transcriptomics and proteomics can provide a global, unbiased view of the changes in gene and protein expression induced by this compound in various cell types and tissues. mtoz-biolabs.com

Integrative analyses of metabolome and transcriptome data have already proven valuable in understanding the biosynthesis of flavonoids, including this compound, in plants like blueberries. bohrium.com Similar multi-omics approaches can be applied to elucidate its mechanism of action in human cells. For example, transcriptomic analysis of cells treated with this compound could reveal novel gene regulatory networks that are affected, while proteomics could identify protein interaction partners and post-translational modifications. mtoz-biolabs.com Such studies have been instrumental in understanding the effects of different environmental conditions on anthocyanin biosynthesis in tea plants, identifying key genes and metabolites, including Cyanidin-3-O-sophoroside. mdpi.com

Investigation of Synergistic Interactions with Other Bioactive Compounds

The potential for this compound to act in synergy with other bioactive compounds is a promising area of future research. It is plausible that its biological effects could be enhanced when combined with other phytochemicals or even conventional therapeutic agents.

For example, research on delphinidin has demonstrated synergistic effects with the anticancer drug paclitaxel (B517696) in ovarian cancer cells. nih.gov Investigating similar synergistic relationships for this compound could lead to the development of more effective combination therapies. Furthermore, studies have shown that interactions between different flavonoids can sometimes lead to antagonistic effects, as seen in some DPPH radical scavenging assays. mdpi.com Therefore, a systematic investigation of the interactions between this compound and other compounds, such as other anthocyanins, flavonoids, and proanthocyanidins, is crucial. researchgate.netresearchgate.net

Potential for Development as Research Probes and Pharmacological Tools

Beyond its direct therapeutic potential, this compound could be developed as a valuable research probe and pharmacological tool. Its specific interactions with biological targets could be exploited to study cellular processes and disease mechanisms. For instance, if this compound is found to be a potent and selective inhibitor of a particular enzyme, it could be used to probe the function of that enzyme in various biological contexts.

The development of fluorescently labeled or biotinylated derivatives of this compound could facilitate its use in cellular imaging and pull-down assays to identify its binding partners. This would provide direct evidence of its molecular targets and help to validate findings from omics studies.

Methodological Advancements in Extraction and Analysis for Research Purposes

To facilitate further research, advancements in the extraction and analysis of this compound are essential. The development of efficient and green extraction techniques is crucial for obtaining high-purity material for in vitro and in vivo studies. Recent research has explored methods like ultrasound-assisted extraction (UAE), subcritical water extraction (SWE), and deep eutectic solvent extraction (DESE) for extracting phenolic compounds, including anthocyanins, from plant sources. nih.govunica.it

Furthermore, refining analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is necessary for accurate quantification and identification of this compound in complex biological matrices. mtoz-biolabs.comacs.org The use of techniques like HPLC with photodiode array detection (HPLC-DAD) and electrospray ionization mass spectrometry (ESI-MSn) has been crucial in characterizing phenolic profiles. acs.org Continued improvements in these methods will be vital for pharmacokinetic studies and for understanding the metabolism and bioavailability of this compound.

Q & A

Q. What analytical methods are validated for quantifying Delphinidin 3-O-sophoroside in plant matrices?

  • Methodology : High-performance thin-layer chromatography (HPTLC) with silica gel 60F254 plates and ethyl acetate/toluene/formic acid/water mobile phases enables rapid separation and quantification. Densitometric analysis at 555 nm provides linear calibration (r = 0.99978) for delphinidin derivatives . High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is also widely used, with validation parameters including linearity, precision, and recovery rates .
  • Key Challenges : Matrix interference from co-eluting anthocyanins (e.g., delphinidin-3,5-di-O-glucoside) requires robust separation protocols .

Q. How can researchers optimize extraction efficiency of this compound from plant tissues?

  • Methodology : Acidified methanol (e.g., 1% HCl) is standard for anthocyanin extraction due to its ability to stabilize the flavylium cation. Ultrasonic-assisted extraction (UAE) reduces solvent use and time, while natural deep eutectic solvents (NADES) like choline chloride-citric acid mixtures improve yield and sustainability .
  • Data Contradictions : While NADES enhances polyphenol recovery, its compatibility with downstream analytical methods (e.g., HPLC) requires further validation .

Advanced Research Questions

Q. What experimental designs address discrepancies in reported bioactivity of this compound across in vitro and in vivo models?

  • Methodology :
  • In vitro: Use physiologically relevant concentrations (e.g., 1–50 µM) in cell cultures, accounting for bioavailability limitations. Include controls for anthocyanin degradation under cell culture conditions (e.g., pH, temperature) .
  • In vivo: Employ isotopic labeling (e.g., ¹³C-delphinidin) to track metabolite distribution. Cross-validate findings with knockout models (e.g., ABC transporters) to elucidate absorption mechanisms .
    • Data Contradictions : Anti-inflammatory effects observed in macrophages may not translate to in vivo models due to rapid Phase II metabolism .

Q. How can researchers resolve conflicting evidence on the antioxidant vs. pro-oxidant behavior of this compound?

  • Methodology :
  • Measure redox potential via cyclic voltammetry to quantify electron-donating capacity.
  • Use fluorescence probes (e.g., DCFH-DA) in cell models under varying oxygen tensions to assess context-dependent pro-oxidant effects .
    • Key Insight : Pro-oxidant activity is dose-dependent and amplified in cancerous cells, suggesting therapeutic selectivity .

Q. What strategies mitigate batch-to-batch variability in this compound isolation for pharmacological studies?

  • Methodology :
  • Standardize plant sourcing (e.g., harvest season, geographical origin) and post-harvest processing (e.g., freeze-drying vs. oven-drying).
  • Implement quality control via NMR fingerprinting and LC-MS/MS to confirm purity (>95%) and exclude contaminants like delphinidin-3-O-glucoside .

Methodological Frameworks

Q. How to formulate hypothesis-driven research questions on this compound’s mechanism of action?

  • Guidance : Apply the PICO framework :
  • Population: Target cell type (e.g., endothelial cells).
  • Intervention: this compound dosage and delivery method.
  • Comparison: Negative controls (e.g., delphinidin aglycone).
  • Outcome: Quantifiable endpoints (e.g., NF-κB inhibition) .

Q. What Delphi consensus techniques are suitable for resolving controversies in anthocyanin research?

  • Methodology :
  • Recruit a panel of 15–20 experts in phytochemistry, pharmacology, and metabolomics.
  • Conduct 3 iterative rounds:

Open-ended questionnaire to identify key knowledge gaps.

Likert-scale ranking (1–5) to prioritize research directions.

Final consensus report with anonymized feedback .

  • Challenge : Mitigate attrition by limiting rounds to 3 weeks each and offering incentives (e.g., co-authorship) .

Data Analysis and Validation

Q. How to statistically validate synergistic interactions between this compound and other polyphenols?

  • Methodology :
  • Use Chou-Talalay combination index (CI) models:
  • CI < 1: Synergy.
  • CI = 1: Additivity.
  • CI > 1: Antagonism.
  • Cross-validate with transcriptomic profiling (e.g., RNA-seq) to identify co-regulated pathways .

Q. What criteria define robust replication of this compound studies?

  • Guidelines :
  • Report extraction protocols, solvent purity, and storage conditions in detail.
  • Use standardized units (e.g., mg/g dry weight ± SD) and share raw data via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.